REACTION_CXSMILES
|
C1CCCCC1.C([Li])(CC)C.Br[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.CN(C)[C:22](=[O:24])[CH3:23]>C(OCC)C>[C:22]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1)(=[O:24])[CH3:23]
|
Name
|
4
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
222 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
57.72 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
30.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-74 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a thermometer and a 250 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
The reaction setup was flushed with nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an acetone/dry ice bath
|
Type
|
CUSTOM
|
Details
|
was -76° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
WASH
|
Details
|
was rinsed with 20 mL of ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
again maintaining the temperature at -74° C. or less
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
WAIT
|
Details
|
took about 40 minutes
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at -76° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to -30° C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 200 mL of 3 N HCl
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
held overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the ethyl ether phase washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
DISSOLUTION
|
Details
|
the crude product dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with one weight equivalent of silica gel
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.35 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |